Predicted Lipophilicity (logP) Advantage Over the Unsubstituted Parent 5-Amino-3-pyrazolone for Non-Aqueous Synthesis and Extraction
The target compound exhibits a predicted ACD/LogP of 0.63 ± 0.70, substantially higher than the unsubstituted 5-amino-1H-pyrazol-3(2H)-one (CAS 28491-52-3), which has a predicted XLogP3 of -0.60 [1]. In QSAR and MDR-modulation studies of pyrazolone derivatives, a good correlation between lipophilicity and biological/physical performance was established, with r²(cv) = 0.92 when hydrogen bond acceptor strength and steric parameters were included [2].
| Evidence Dimension | Partition coefficient (predicted logP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.63 (± 0.70) |
| Comparator Or Baseline | 5-Amino-1H-pyrazol-3(2H)-one (CAS 28491-52-3): XLogP3 = -0.60 |
| Quantified Difference | Δ logP ≈ 1.2 (indicating significantly higher hydrophobicity for the target compound) |
| Conditions | In silico prediction using ACD/Labs Percepta Platform (target compound) and PubChem XLogP3 (comparator). QSAR correlation r²(cv) = 0.92 from pyrazolone MDR-modulation study [2]. |
Why This Matters
A higher logP is critical for partitioning into organic solvents during synthesis and extraction, which can improve intermediate recovery and reaction efficiency in non-aqueous conditions.
- [1] PubChem. 5-Amino-1H-pyrazol-3(2H)-one (CAS 28491-52-3). XLogP3 value. Accessed 2026-05-05. View Source
- [2] Chiba, P. et al. Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. J Med Chem. 1998;41(21):4001-4011. QSAR results: r²(cv) = 0.92. View Source
